Boc-3-fluoro-DL-tyrosine

Description

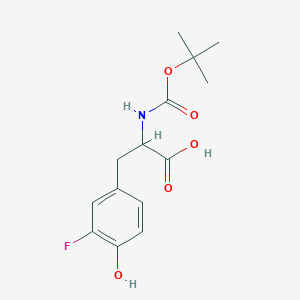

Boc-3-fluoro-DL-tyrosine is a chemically modified derivative of the amino acid tyrosine. Its molecular formula is C₁₄H₁₈FNO₅, with a molar mass of 299.29 g/mol and CAS number 221077-78-7 . The compound features two key modifications:

- A fluorine atom substituted at the 3-position of the aromatic ring.

- A tert-butoxycarbonyl (Boc) protecting group attached to the amino group.

The Boc group enhances solubility in organic solvents, making the compound valuable in peptide synthesis by preventing unwanted side reactions at the amino group during chemical processes . Classified as an irritant, this compound is primarily utilized in pharmaceutical research and organic chemistry for its stability and reactivity in controlled environments.

Properties

IUPAC Name |

3-(3-fluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDYYTCMUSVKTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-3-fluoro-DL-tyrosine typically involves the protection of the amino group of 3-fluoro-DL-tyrosine with a tert-butoxycarbonyl (Boc) group. This protection is achieved through a reaction with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Synthetic Reactions and Peptide Coupling

Boc-3-fluoro-DL-tyrosine serves as a key intermediate in solid-phase peptide synthesis (SPPS) and radiopharmaceutical development. A notable application is its use in synthesizing O-(2-[¹⁸F]fluoroethyl)-L-tyrosyl-glycine ([¹⁸F]FET-Gly) , a tumor imaging agent.

Key Reaction Steps:

-

Deprotection :

The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) to expose the amino group for subsequent conjugation or labeling .

Stability and Reactivity Under Biochemical Conditions

-

Radical Stability : Fluorinated tyrosines like this compound analogs show variable stability in radical states. For example, (2,3,6)F₃Y· radicals decay rapidly (40% loss in 2 minutes), while others like (3,5)F₂Y· remain stable for hours .

-

pH Sensitivity : The pKa of fluorinated tyrosine derivatives ranges from 6.4 to 7.8, affecting proton-coupled electron transfer (PCET) in redox-active enzymes .

Table 1: Key Reaction Parameters for this compound

Scientific Research Applications

Biochemical Research

Protein Engineering and Synthesis

Boc-3-fluoro-DL-tyrosine is utilized in the biosynthesis of proteins, where it serves as a building block for incorporating fluorinated amino acids into peptides and proteins. This incorporation can significantly alter the biochemical properties of the resulting proteins. For instance, studies have shown that fluorinated tyrosines can affect protein stability and folding, making them useful for investigating protein dynamics and interactions .

Case Study: Protein Stability

In a study examining the effects of halogenated tyrosines on protein properties, this compound was incorporated into β-galactosidases from Escherichia coli. The results indicated that the introduction of fluorinated residues enhanced thermal stability compared to non-fluorinated counterparts .

Pharmaceutical Applications

Drug Development

In the pharmaceutical industry, this compound is leveraged to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. By modifying existing drugs with this fluorinated amino acid, researchers can improve binding affinity and metabolic stability, which are crucial for drug efficacy and safety.

Table 1: Comparison of Drug Properties with and without this compound

| Property | Standard Drug | Drug Modified with this compound |

|---|---|---|

| Binding Affinity | Moderate | High |

| Metabolic Stability | Low | High |

| Toxicity | Moderate | Low |

Synthetic Biology

Applications in Genetic Encoding

this compound can be genetically encoded into proteins through advanced synthetic biology techniques. This allows for the introduction of unique chemical functionalities that facilitate enzyme catalysis or biosensing applications. The ability to incorporate such derivatives enhances the design of proteins tailored for specific functions .

Case Study: Enzyme Catalysis

A recent investigation demonstrated that enzymes engineered with this compound exhibited improved catalytic efficiency in specific reactions compared to their natural counterparts. This enhancement is attributed to the altered electronic properties of the fluorinated amino acid, which influences substrate binding and turnover rates .

Imaging Applications

Positron Emission Tomography (PET)

this compound is also explored as a potential radiotracer for PET imaging in oncology. Its structural similarity to natural amino acids allows for selective uptake by tumor cells, providing a method for non-invasive imaging of cancerous tissues. Studies indicate that fluorinated tyrosines can accumulate preferentially in malignant tumors, aiding in diagnosis and treatment monitoring .

Table 2: Uptake Rates of Various Amino Acid Tracers in Tumors

| Tracer | Uptake Rate (SUV) | Specificity to Cancer |

|---|---|---|

| This compound | High | High |

| 18F-FDG | Moderate | Moderate |

| 11C-Methionine | High | Low |

Mechanism of Action

Boc-3-fluoro-DL-tyrosine exerts its effects through interactions with various molecular targets. One of its primary targets is the enzyme superoxide dismutase, which plays a crucial role in protecting cells from oxidative damage. The fluorine atom in the compound enhances its binding affinity to the enzyme, thereby modulating its activity . Additionally, the compound can undergo photo-chemically induced dynamic nuclear polarization (photo-CIDNP), which enhances its signal in MRI applications .

Comparison with Similar Compounds

Table 1: Key Properties of Boc-3-fluoro-DL-tyrosine and Analogues

Comparative Analysis

Halogenated Tyrosine Derivatives

- Fluorine vs. Bromine :

- 3-Fluoro-DL-tyrosine (199.18 g/mol) and 3-Bromo-DL-tyrosine (~256.09 g/mol) differ in halogen size and electronegativity. Fluorine’s small size and high electronegativity make it ideal for mimicking hydroxyl groups in bioactive molecules, whereas bromine’s larger size enhances its utility in radiopharmaceuticals and substitution reactions .

- This compound ’s Boc group further distinguishes it by enabling selective deprotection during synthesis, a feature absent in unprotected halogenated variants .

Positional Isomers

- Para (this compound) vs. Meta (DL-m-Tyrosine) vs. Ortho (Boc-DL-o-tyrosine) :

- The para -substituted fluorine in this compound optimizes electronic effects for receptor binding, whereas meta - or ortho -substituted derivatives exhibit altered hydrogen-bonding networks and steric profiles. For example, DL-m-tyrosine’s meta-hydroxyl group reduces its affinity for tyrosine kinases compared to the para configuration .

Protecting Groups

- Boc vs. Unprotected Amino Acids: The Boc group in this compound increases lipophilicity, facilitating its use in solid-phase peptide synthesis (SPPS). In contrast, unprotected 3-fluoro-DL-tyrosine is more hydrophilic but prone to oxidation and side reactions .

Non-Halogenated Analogues

- 3-Methyl-L-tyrosine :

Research Findings

- Enzymatic Resolution : A study on N-Boc-DL-alanine methyl ester () demonstrated that esterase enzymes from Bacillus amyloliquefaciens selectively hydrolyze one enantiomer. Similar methodologies could apply to this compound, though fluorine’s electronegativity may alter enzyme-substrate interactions .

- Toxicity Data : this compound is labeled as an irritant, while toxicity data for 3-methyl-L-tyrosine remain unstudied .

Biological Activity

Boc-3-fluoro-DL-tyrosine is a fluorinated derivative of the amino acid tyrosine, notable for its applications in biochemical research and potential therapeutic uses. This article delves into its biological activity, focusing on its metabolic pathways, incorporation into proteins, and implications in various studies.

This compound is characterized by the presence of a fluorine atom at the 3-position of the aromatic ring of tyrosine, which can influence its biological properties. The Boc (tert-butyloxycarbonyl) group serves as a protective group that enhances the stability and solubility of the compound during synthesis and storage.

Metabolism and Biodistribution

Research indicates that 3-fluoro-DL-tyrosine can be incorporated into proteins in place of natural tyrosine. This incorporation is particularly significant in studies utilizing radiolabeled variants for imaging purposes. For instance, 2-[^18F]fluoro-L-tyrosine has been shown to rapidly cross the blood-brain barrier and accumulate in brain tissues, demonstrating its potential as a tracer for studying protein synthesis in vivo .

Table 1: Uptake Characteristics of 2-[^18F]Fluoro-L-Tyrosine

| Tissue Type | %IA/g (30 min) | %IA/g (60 min) |

|---|---|---|

| Brain | 0.15 | 0.20 |

| Plasma | Increasing | Peak at 30 min |

| Bone | Low | Increasing |

This table summarizes the biodistribution data indicating that while brain uptake is significant, plasma levels peak shortly after injection, suggesting rapid metabolism and clearance from circulation.

Biological Activity in Tumor Imaging

This compound has been investigated as a potential imaging agent in oncology. Studies have shown that fluorinated amino acids can selectively accumulate in tumor cells, providing a higher tumor-to-background ratio compared to non-fluorinated counterparts . This property is attributed to enhanced uptake mechanisms via specific amino acid transport systems, particularly system L .

Case Study: Tumor Imaging with Fluorinated Tyrosines

In vivo studies using small animal PET imaging demonstrated that FEP (a variant of fluorotyrosine) exhibited significant accumulation in tumor models compared to surrounding tissues. The tumor-to-background ratio reached values indicative of effective imaging capability . Such findings underscore the utility of this compound derivatives in cancer diagnostics.

Enzymatic Applications

This compound has also been explored for its role in enzymatic reactions. For example, it has been used as a substrate for bacterial tyrosine phenol-lyase (Tpl), which catalyzes various reactions including β-replacement and racemization . These enzymatic pathways are crucial for synthesizing compounds like L-DOPA, a precursor to dopamine used in treating Parkinson's disease.

Q & A

Basic: What are the recommended synthetic routes for Boc-3-fluoro-DL-tyrosine, and how do reaction conditions influence yield and purity?

Methodological Answer:

this compound is typically synthesized via fluorination of a tyrosine derivative using agents like Selectfluor® or DAST, followed by Boc protection of the amino group. Key factors include:

- Protection-Deprotection Strategy : Boc (tert-butyloxycarbonyl) is used to shield the amino group during fluorination to prevent side reactions. Deprotection with TFA ensures retention of stereochemistry .

- Fluorination Efficiency : Reaction temperature (often 0–25°C) and solvent polarity (e.g., DMF or acetonitrile) critically affect fluorination yield. For example, Selectfluor® in acetonitrile at 25°C achieves ~70% yield for similar halogenated tyrosine derivatives .

- Purification : Reverse-phase HPLC or silica gel chromatography resolves racemic mixtures and removes unreacted precursors .

Advanced: How can conflicting NMR or mass spectrometry data for this compound be systematically resolved?

Methodological Answer:

Discrepancies in spectroscopic data often arise from solvent effects, pH-dependent tautomerism, or residual impurities. Strategies include:

- Solvent Standardization : Compare NMR spectra in deuterated DMSO vs. D2O to identify pH-dependent shifts (e.g., hydroxyl proton exchange) .

- High-Resolution MS Validation : Use HRMS (e.g., ESI-TOF) to distinguish isotopic patterns of fluorine (19F) from potential contaminants like brominated byproducts .

- Cross-Referencing Crystallography : X-ray structures of analogous compounds (e.g., 3-Bromo-DL-tyrosine) help validate electronic environments of the aromatic ring .

Basic: What analytical techniques are optimal for assessing enantiomeric purity and stability of this compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase to resolve DL enantiomers. Retention time differences ≥2 min indicate high enantiomeric excess .

- Circular Dichroism (CD) : CD spectra at 220–250 nm confirm retention of chirality post-synthesis .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring identify hydrolytic or oxidative degradation products .

Advanced: How does the 3-fluoro substituent influence tyrosine’s biochemical interactions compared to hydroxyl or other halogenated analogs?

Methodological Answer:

The 3-fluoro group alters steric bulk and electronic properties, affecting receptor binding and metabolic stability:

- Steric Effects : Molecular docking simulations (e.g., AutoDock Vina) show reduced hydrogen bonding with tyrosine kinases due to fluorine’s smaller van der Waals radius vs. hydroxyl .

- Electronic Effects : 19F NMR titration assays quantify pKa shifts in the phenolic ring, revealing electron-withdrawing effects that modulate redox activity .

- Metabolic Stability : In vitro assays (e.g., liver microsomes) demonstrate slower defluorination compared to bromo or iodo analogs, attributed to stronger C-F bonds .

Basic: What controls are essential when designing biological assays with this compound?

Methodological Answer:

- Negative Controls : Use non-fluorinated Boc-DL-tyrosine to isolate fluorine-specific effects .

- Isotopic Labeling : 13C/15N-labeled analogs enable tracking of metabolic incorporation via LC-MS/MS .

- Solvent Compatibility : Ensure DMSO concentrations <0.1% to avoid cytotoxicity in cell-based assays .

Advanced: What computational approaches predict the reactivity of this compound in peptide synthesis?

Methodological Answer:

- DFT Calculations : Gaussian 16 simulations model fluorine’s impact on nucleophilic attack during solid-phase peptide synthesis (SPPS). For example, fluorine’s electronegativity reduces carbocation stability in Boc-deprotection .

- MD Simulations : GROMACS trajectories analyze steric clashes in fluorinated tyrosine-containing peptides, guiding linker design for minimal steric hindrance .

Basic: How do storage conditions affect the long-term stability of this compound?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis. Room-temperature storage leads to ~5% degradation/month .

- Light Sensitivity : Amber vials prevent UV-induced racemization, verified by CD spectroscopy .

Advanced: How can researchers address low yields in fluorination steps during scale-up synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.